2-Methoxy-4-morpholinoaniline hydrochloride

Kinase inhibitor FAK ALK

2‑Methoxy‑4‑morpholinoaniline hydrochloride (CAS 6950‑91‑0) is the hydrochloride salt of a polysubstituted aniline that carries an electron‑donating methoxy group at the 2‑position and a morpholine ring at the 4‑position. Its free‑base form (CAS 209960‑91‑8) has a molecular weight of 208.26 g mol⁻¹, a computed XLogP3 of 1.0, a topological polar surface area (TPSA) of 47.7 Ų, one hydrogen‑bond donor and four hydrogen‑bond acceptors, and a reported melting point of 78–80 °C.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 6950-91-0
Cat. No. B1612178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-morpholinoaniline hydrochloride
CAS6950-91-0
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCOCC2)N.Cl
InChIInChI=1S/C11H16N2O2.ClH/c1-14-11-8-9(2-3-10(11)12)13-4-6-15-7-5-13;/h2-3,8H,4-7,12H2,1H3;1H
InChIKeyFNXJBLQCWDUTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-morpholinoaniline Hydrochloride (CAS 6950-91-0): Core Identity and Procurement Context


2‑Methoxy‑4‑morpholinoaniline hydrochloride (CAS 6950‑91‑0) is the hydrochloride salt of a polysubstituted aniline that carries an electron‑donating methoxy group at the 2‑position and a morpholine ring at the 4‑position. Its free‑base form (CAS 209960‑91‑8) has a molecular weight of 208.26 g mol⁻¹, a computed XLogP3 of 1.0, a topological polar surface area (TPSA) of 47.7 Ų, one hydrogen‑bond donor and four hydrogen‑bond acceptors, and a reported melting point of 78–80 °C [1]. The hydrochloride salt (MW 244.72 g mol⁻¹) is the preferred physical form for procurement because it offers improved ambient‑temperature solid‑state stability and facile handling during weighing and formulation relative to the free‑base oil/low‑melting solid . Within the morpholinoaniline family, the 2‑methoxy‑4‑morpholino regioisomer occupies a distinct chemical space defined by its substitution pattern, which confers a unique combination of lipophilicity, hydrogen‑bonding capacity, and steric profile that cannot be replicated by other regioisomers or by mono‑substituted analogs.

Why 2‑Methoxy‑4‑morpholinoaniline Hydrochloride Cannot Be Replaced by Generic Morpholinoaniline Analogs


Morpholinoaniline building blocks are not interchangeable. The position and electronic nature of the substituent on the aniline ring govern both the physicochemical properties of the monomer and the pharmacological attributes of the final drug candidate. 2‑Methoxy‑4‑morpholinoaniline has been explicitly selected as the optimal aniline fragment in clinical‑stage kinase inhibitors because the 2‑methoxy group engages in productive stereoelectronic interactions within the ATP‑binding pocket, while the 4‑morpholine modulates solubility and off‑target profiles . Regioisomers such as 2‑methoxy‑5‑morpholinoaniline or analogs lacking the methoxy group (e.g., 4‑morpholinoaniline) generate compounds with different pharmacokinetic and selectivity signatures, making direct substitution without re‑optimization scientifically unsound [1]. The procurement decision must therefore be driven by a quantitative understanding of the specific differentiation dimensions outlined in Section 3.

Quantitative Differentiation of 2‑Methoxy‑4‑morpholinoaniline Hydrochloride Versus Its Closest Analogs


Clinical‑Candidate Provenance: Exclusive Incorporation in the Phase‑2 Kinase Inhibitor Conteltinib (CT‑707)

2‑Methoxy‑4‑morpholinoaniline is the sole aniline building block used to construct Conteltinib (CT‑707), a multi‑kinase inhibitor of FAK, ALK, and Pyk2 that has advanced to Phase 2 clinical trials for solid tumors . The final drug molecule retains the intact 2‑methoxy‑4‑morpholinoaniline substructure, meaning the building block directly contributes to the pharmacophore. In the FAK biochemical assay, Conteltinib exhibits an IC₅₀ of 1.6 nM . By contrast, the regioisomer 2‑methoxy‑5‑morpholinoaniline has not been associated with any clinical‑stage kinase inhibitor, and the des‑methoxy analog 4‑morpholinoaniline has primarily been employed as a CNS intermediate rather than in oncology programs . This clinical‑stage validation is the strongest available evidence of the unique fitness‑for‑purpose of the 2‑methoxy‑4‑morpholino substitution pattern.

Kinase inhibitor FAK ALK Drug intermediate Clinical candidate

Patent‑Precedented Scalable Synthesis: 100% Yield via Catalytic Hydrogenation at 100 g Scale

The synthesis of 2‑methoxy‑4‑morpholinoaniline (free base) is described in patent WO 2012/092880 A1. Reduction of 4‑(3‑methoxy‑4‑nitrophenyl)morpholine (100 g, 0.42 mol) using H₂ and 10% Pd/C in THF at room temperature for 12 hours affords the product in quantitative yield (87 g, 100%) after a simple filtration and evaporation work‑up . This high‑yielding, chromatography‑free protocol at a hectogram scale demonstrates robust scalability. In comparison, the synthesis of the regioisomer 2‑methoxy‑5‑morpholinoaniline (CAS 383870‑88‑0) is not reported with a comparable patent‑documented high‑yield procedure, and the des‑methoxy analog 4‑morpholinoaniline is typically prepared via different routes with variable yields . The availability of a proven, high‑yielding synthetic route directly impacts procurement cost, lead time, and the feasibility of obtaining multi‑kilogram quantities for preclinical development.

Process chemistry Catalytic hydrogenation Scalable synthesis GMP intermediate

Computed Physicochemical Property Differentiation: Lipophilicity, Solubility, and Permeability Signatures

Computed physicochemical properties provide class‑level differentiation between 2‑methoxy‑4‑morpholinoaniline and its closest commercially available analogs. The target compound has an XLogP3 of 1.0, TPSA of 47.7 Ų, 1 H‑bond donor, 4 H‑bond acceptors, and 2 rotatable bonds [1]. In contrast, the des‑methoxy analog 4‑morpholinoaniline has a lower XLogP3 (reported as 0.08 by one vendor), 1 H‑bond donor, 3 H‑bond acceptors, and lacks the methoxy‑mediated conformational restriction . The 3‑fluoro‑4‑morpholinoaniline analog has an XLogP3 of 1.1, TPSA of 38.49 Ų, and a higher melting point (121–123 °C vs. 78–80 °C for the target free base), reflecting different solid‑state properties . The 2‑methoxy‑4‑morpholino combination places the compound in a favorable region of oral drug‑likeness space, balancing moderate lipophilicity (XLogP3 ≈ 1) with a TPSA below 140 Ų, which is consistent with adequate passive permeability, while the morpholine ring provides a solubilizing handle for salt formation [1].

Drug‑likeness Lipophilicity TPSA Permeability Physicochemical properties

Salt‑Form Advantage: Hydrochloride vs. Free Base Handling and Stability

The free base 2‑methoxy‑4‑morpholinoaniline (CAS 209960‑91‑8) is reported as a sticky oil to low‑melting solid (mp 78–80 °C) that requires storage under inert atmosphere (argon) and in the dark . The hydrochloride salt (CAS 6950‑91‑0) converts the material into a free‑flowing crystalline powder with a molecular weight of 244.72 g mol⁻¹, eliminating the need for argon‑purged handling and improving weighing accuracy for parallel synthesis and library production . In contrast, 4‑morpholinoaniline is commercially available as a free base (mp 130–132 °C) that does not strictly require salt formation for solid handling, but its higher melting point and different solubility profile in organic solvents introduce formulation constraints that differ from the target compound [1]. The hydrochloride salt form of the target compound thus offers a distinct operational advantage for automated liquid handling and high‑throughput experimentation workflows.

Salt selection Solid‑state stability Weighing accuracy Formulation

Commercial Availability and Purity Tier: Benchmarking Against Closest Analogs

2‑Methoxy‑4‑morpholinoaniline hydrochloride is commercially available from multiple suppliers at purity specifications of ≥98% (NLT 98%), with ISO‑certified quality systems suitable for pharmaceutical R&D . The free base is offered at purity tiers ranging from 95% to 99% . By comparison, 4‑morpholinoaniline is also widely available (≥98% purity), but 2‑methoxy‑5‑morpholinoaniline and 3‑fluoro‑4‑morpholinoaniline are carried by fewer suppliers and often at lower purity grades (typically 95–97%) . The combination of high purity, multiple validated suppliers, and documented ISO quality systems reduces procurement risk and ensures batch‑to‑batch reproducibility for long‑term research programs.

Supply chain Purity specification Commercial availability Procurement

High‑Value Application Scenarios for 2‑Methoxy‑4‑morpholinoaniline Hydrochloride in Drug Discovery and Chemical Development


FAK/ALK/Pyk2 Multi‑Kinase Inhibitor Programs Seeking a Clinically Validated Aniline Fragment

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors targeting FAK, ALK, or Pyk2 can directly adopt 2‑methoxy‑4‑morpholinoaniline as the aniline coupling partner in 2,4‑diaminopyrimidine or related scaffolds, leveraging its established role in the Phase 2 clinical candidate Conteltinib (FAK IC₅₀ = 1.6 nM) [1]. Using this validated fragment reduces the need for de novo aniline SAR exploration and accelerates hit‑to‑lead timelines.

Scale‑Up of Preclinical Candidates Requiring Multi‑Hundred‑Gram Intermediates

Process chemistry groups planning scale‑up can utilize the patent‑documented synthetic protocol (H₂, Pd/C, THF) that delivers the free base in 100% yield at 100 g scale without chromatographic purification [1]. The hydrochloride salt can then be generated by standard acid‑base work‑up, providing a direct path to multi‑hundred‑gram quantities for IND‑enabling toxicology studies.

Focused Library Synthesis and High‑Throughput Parallel Chemistry

The hydrochloride salt's free‑flowing crystalline nature and ambient storage stability make it the preferred physical form for automated liquid handlers and solid‑dispensing robotics used in parallel library synthesis [1]. The primary aromatic amine serves as a versatile handle for amide bond formation, reductive amination, and Buchwald‑Hartwig coupling, enabling the rapid generation of diverse analogs.

Physicochemical Property Optimization of Lead Series with Suboptimal Lipophilicity

For lead series suffering from excessive polarity (XLogP3 < 0) that compromises membrane permeability, the 2‑methoxy‑4‑morpholinoaniline fragment provides a calculated XLogP3 of 1.0 and TPSA of 47.7 Ų, offering a favorable balance between solubility and passive permeability [1]. Replacing a more polar aniline (e.g., 4‑morpholinoaniline, XLogP3 ≈ 0.08) with this fragment can increase lipophilicity by approximately one log unit without substantially increasing TPSA, potentially improving cell‑based potency and oral bioavailability.

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